

In-depth Technical Guide: 2-Azidoethanol-d4

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Compound of Interest

Compound Name: 2-Azidoethanol-d4

Cat. No.: B15621786

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To our valued researchers, scientists, and drug development professionals: This document provides a comprehensive overview of **2-Azidoethanol-d4**, a deuterated derivative of the versatile bifunctional reagent, 2-Azidoethanol.

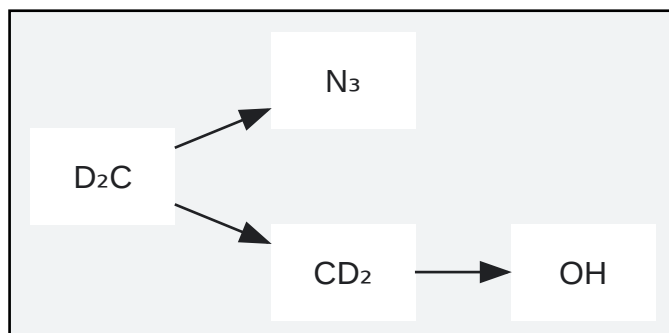
Core Compound Structure and Formula

2-Azidoethanol-d4 is an isotopically labeled form of 2-azidoethanol where four hydrogen atoms have been replaced by deuterium. The deuteration occurs on the ethyl backbone of the molecule.

Molecular Formula: $C_2HD_4N_3O$

Structure: The deuterium atoms are located on the carbon atoms of the ethanol backbone.

Chemical Structure of 2-Azidoethanol-d4

[Click to download full resolution via product page](#)Figure 1: Chemical structure of **2-Azidoethanol-d4**.

Quantitative Data Summary

The following table summarizes the key quantitative data for **2-Azidoethanol-d4**.

Property	Value
Molecular Formula	C ₂ HD ₄ N ₃ O
Molecular Weight	91.10 g/mol
Exact Mass	91.0682 g/mol
Isotopic Purity	Typically ≥98%
CAS Number	1219804-99-3

Experimental Protocols

The synthesis of **2-Azidoethanol-d4** is analogous to its non-deuterated counterpart, employing a deuterated starting material. The most common method is a nucleophilic substitution reaction.

Synthesis of 2-Azidoethanol-d4 from 2-Bromoethanol-d4

This protocol outlines the synthesis of **2-Azidoethanol-d4** from the commercially available 2-Bromoethanol-1,1,2,2-d4.

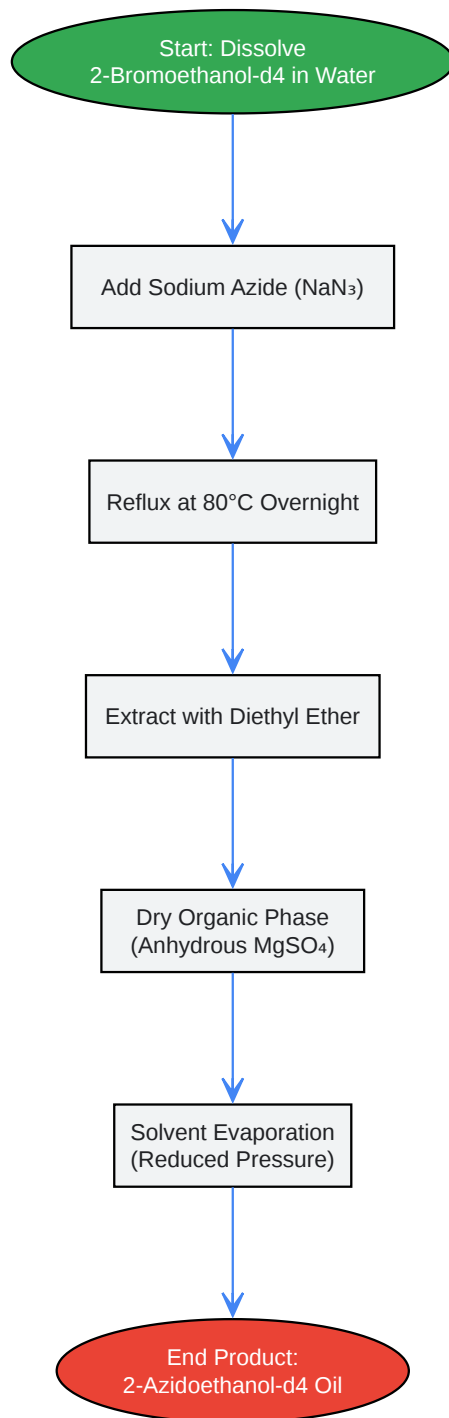
Materials:

- 2-Bromoethanol-1,1,2,2-d4
- Sodium azide (NaN_3)
- Water (H_2O)
- Diethyl ether (Et_2O)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve 2-Bromoethanol-1,1,2,2-d4 in water.
- Add sodium azide to the solution.
- Heat the reaction mixture at reflux (approximately 80°C) overnight with stirring.
- After cooling to room temperature, extract the product from the aqueous mixture with diethyl ether (typically 3 portions).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield **2-Azidoethanol-d4** as an oil.

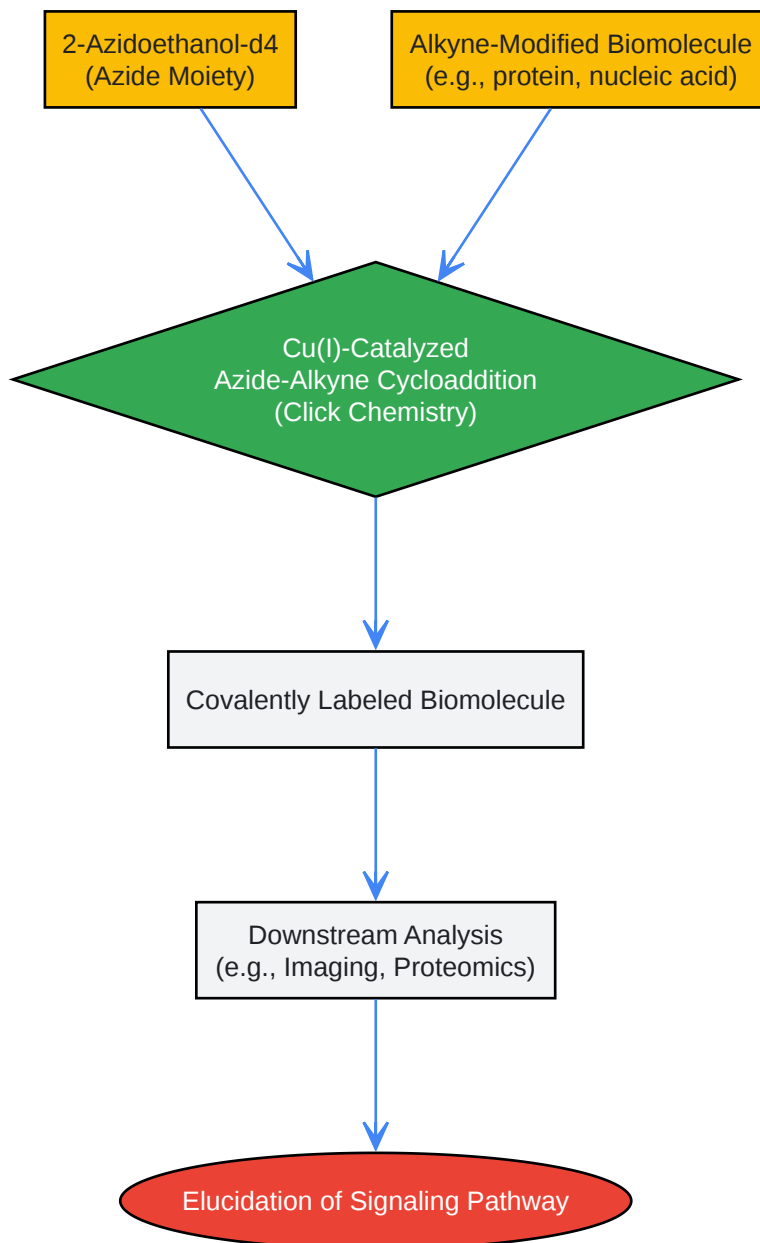
Synthesis Workflow of 2-Azidoethanol-d4

[Click to download full resolution via product page](#)Figure 2: Experimental workflow for the synthesis of **2-Azidoethanol-d4**.

Signaling Pathways and Logical Relationships

2-Azidoethanol and its deuterated analog are not directly involved in signaling pathways. However, their utility lies in their application in "click chemistry," a powerful tool for elucidating biological pathways. The azide group allows for the covalent attachment of 2-azidoethanol to molecules bearing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the labeling of biomolecules for visualization and tracking within signaling pathways.

Application of 2-Azidoethanol-d4 in Pathway Analysis



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Figure 3: Logical relationship of **2-Azidoethanol-d4** application.

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